molecular formula C19H17N5O3 B2815909 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 921053-78-3

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2815909
CAS RN: 921053-78-3
M. Wt: 363.377
InChI Key: MNCAHBZNLIDCCA-UHFFFAOYSA-N
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Description

“N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that consists of fused benzene and furan rings . It also contains a tetrazole group, which is a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzofuran and tetrazole rings are likely to contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethoxyphenyl and carboxamide groups could affect its solubility, while the benzofuran and tetrazole rings could influence its stability and reactivity .

Scientific Research Applications

Antimycobacterial Activity

Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for novel antimicrobial agents. Researchers have explored benzofuran derivatives for their potential in combating Mycobacterium tuberculosis (Mtb) infections . Specifically, the synthesized benzofuran-based sulfamides demonstrated promising in vitro antitubercular activity against M. tuberculosis H37Rv strains. Notably, compounds Xa and Xu exhibited minimum inhibitory concentration (MIC) values of 64 µg/mL each, highlighting their potential as anti-TB agents. Molecular docking studies further elucidated their mode of inhibition, targeting M. tuberculosis Polyketide synthase .

Anticancer Synergy

Combining different therapeutic agents can enhance their efficacy against cancer. In one study, a benzofuran–oxadiazole scaffold was synthesized by coupling 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol with substituted bromoacetanilide derivatives. The resulting S-alkylated products demonstrated synergistic anticancer activity, making them promising candidates for combination therapy .

Other Applications

Aside from the aforementioned fields, benzofuran derivatives have additional applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzofuran derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry given the known biological activity of many benzofuran derivatives . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-2-26-15-9-7-14(8-10-15)24-18(21-22-23-24)12-20-19(25)17-11-13-5-3-4-6-16(13)27-17/h3-11H,2,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCAHBZNLIDCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

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